9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine
Description
9-Methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine is a purine derivative characterized by a methyl group at the 9-position and a substituted azetidine ring at the 6-position. This structural motif is designed to enhance receptor binding affinity and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting nucleotide-binding proteins or enzymes .
The synthesis of such compounds typically involves nucleophilic substitution at the 6-position of purine precursors. For example, describes the use of DIPEA and benzylamine in 1-butanol to substitute dichloropurines, a method that could be analogous to introducing the azetidine group in the target compound . Structural characterization likely employs crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20-10-19-14-15(20)17-9-18-16(14)22-7-13(8-22)21-5-11-3-2-4-12(11)6-21/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUZRHAFJMYERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC(C3)N4CC5CCCC5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron-containing reagent with a halogenated purine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects at the 6-Position
The 6-position of purine derivatives is a critical site for modulating biological activity and physicochemical properties. Below is a comparative analysis of substituents:
*Estimated from structural analogs.
Key Observations :
- The target compound's azetidine-cyclopenta[c]pyrrole substituent balances solubility (via the azetidine's nitrogen) and receptor affinity (via the fused pyrrole's rigidity), contrasting with phenyl or methyl groups that prioritize lipophilicity or simplicity .
- Compared to 's methylsulfanyl-pyrrole derivative, the target compound avoids sulfur-related metabolic liabilities while retaining heterocyclic advantages .
Substituent Effects at the 9-Position
The 9-position influences steric bulk and pharmacokinetics:
Key Observations :
Structural Motifs in Azetidine Derivatives
Azetidine-containing compounds are explored for therapeutic applications:
- Target Compound : The azetidine is fused to octahydrocyclopenta[c]pyrrole, creating a conformationally restricted scaffold. This design mimics cyclic amines in ’s TLR antagonists but with a unique bicyclic system .
- 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (): Azetidine linked to tetrahydropyrazolopyridine shows high TLR7-9 antagonism. The target compound’s cyclopenta[c]pyrrole may offer superior binding due to reduced ring strain .
Biological Activity
The compound 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates its structural complexity, featuring a purine base with various substituents. The molecular formula can be represented as , highlighting the presence of multiple nitrogen atoms characteristic of purines.
Key Structural Features
| Feature | Description |
|---|---|
| Base Structure | Purine |
| Functional Groups | Methyl, Azetidine, Cyclopentane |
| Molecular Weight | 262.36 g/mol |
Pharmacological Effects
Research on the biological activity of this compound has highlighted several key effects:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of DNA synthesis or interference with cell cycle progression.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, showing promise in conditions characterized by chronic inflammation.
- Neuroprotective Effects : Evidence indicates that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are under investigation. Some proposed mechanisms include:
- Inhibition of Kinases : There are indications that the compound may inhibit specific kinases involved in cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and apoptosis.
In Vitro Studies
Several in vitro studies have been conducted to assess the efficacy of this compound:
- Cytotoxicity Assays : Cancer cell lines treated with varying concentrations of the compound demonstrated dose-dependent cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell type.
In Vivo Studies
Animal models have been utilized to further investigate the biological activity:
- Tumor Xenograft Models : In studies using xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
Comparative Analysis
A comparative analysis of similar compounds reveals that while many purine derivatives exhibit biological activity, this compound shows unique properties due to its structural modifications.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 9-Methyl-6-(3-{octahydrocyclopenta[c]pyrrol... | Antitumor, Anti-inflammatory | [Research Study 1] |
| Other Purine Derivative A | Antiviral | [Research Study 2] |
| Other Purine Derivative B | Anticancer | [Research Study 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
